TCH-165

Description

Propriétés

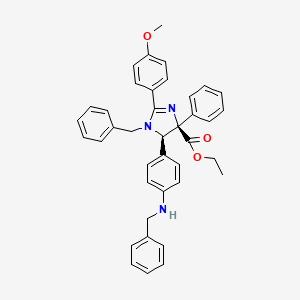

IUPAC Name |

ethyl (4R,5R)-3-benzyl-4-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-5-phenyl-4H-imidazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H37N3O3/c1-3-45-38(43)39(33-17-11-6-12-18-33)36(31-19-23-34(24-20-31)40-27-29-13-7-4-8-14-29)42(28-30-15-9-5-10-16-30)37(41-39)32-21-25-35(44-2)26-22-32/h4-26,36,40H,3,27-28H2,1-2H3/t36-,39-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXDLWRCUPASJGY-AEGYFVCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(C(N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@]1([C@H](N(C(=N1)C2=CC=C(C=C2)OC)CC3=CC=CC=C3)C4=CC=C(C=C4)NCC5=CC=CC=C5)C6=CC=CC=C6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H37N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TCH-165: A Novel Activator of the 20S Proteasome for Targeted Protein Degradation

An In-depth Technical Guide on the Mechanism of Action of TCH-165

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a small molecule modulator that has emerged as a significant tool in the study of protein degradation. It functions as a potent enhancer of the 20S proteasome, a key component of the cellular machinery responsible for the degradation of damaged or unnecessary proteins. This guide provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on proteasome dynamics, its specificity for intrinsically disordered proteins, and its therapeutic potential in diseases driven by protein accumulation, such as certain cancers and neurodegenerative disorders.

Core Mechanism of Action: 20S Proteasome Activation

This compound's primary mechanism of action is the allosteric activation of the 20S proteasome.[1][2] The proteasome exists in two main forms: the 26S proteasome, which is responsible for the degradation of ubiquitinated proteins, and the 20S proteasome, which can degrade proteins in a ubiquitin-independent manner. This compound selectively enhances the activity of the 20S proteasome.[2]

This activation is achieved through a multi-faceted mechanism:

-

Modulation of Proteasome Equilibrium: this compound shifts the dynamic equilibrium between the 26S and 20S proteasome complexes, favoring the formation of the 20S proteasome.[3][4] This leads to an increase in the cellular pool of active 20S proteasomes available for protein degradation.

-

Induction of an "Open-Gate" Conformation: The 20S proteasome has a gated channel that controls access to its catalytic core. This compound induces a conformational change in the α-rings of the 20S proteasome, promoting an "open-gate" state. This increased accessibility allows for enhanced substrate entry and degradation.

-

Allosteric Enhancement of Catalytic Activity: this compound allosterically enhances the three main proteolytic activities of the 20S proteasome: chymotrypsin-like (CT-L), trypsin-like (Tryp-L), and caspase-like (Casp-L).

The following diagram illustrates the core mechanism of this compound on the proteasome.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Native gel approaches in studying Proteasome Assembly and Chaperones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | Proteasome | Tocris Bioscience [tocris.com]

TCH-165: A Technical Guide to 20S Proteasome Enhancement for Neurodegenerative and Oncological Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of TCH-165, a small molecule enhancer of the 20S proteasome. This compound represents a promising therapeutic strategy for diseases characterized by the accumulation of intrinsically disordered proteins (IDPs), such as neurodegenerative disorders and certain cancers. This document details the mechanism of action, quantitative efficacy, and key experimental protocols related to this compound, offering a comprehensive resource for researchers in the field.

Introduction to this compound and 20S Proteasome Activation

The 20S proteasome is a core component of the cellular machinery responsible for the degradation of damaged or misfolded proteins. Unlike the 26S proteasome, which primarily degrades ubiquitinated proteins, the 20S proteasome can degrade proteins in a ubiquitin-independent manner, with a preference for intrinsically disordered proteins (IDPs).[1][2] In several pathological conditions, including Alzheimer's disease, Parkinson's disease, and various cancers, the accumulation of toxic IDPs (e.g., tau, α-synuclein, and c-MYC) plays a critical role.[1][3][4]

This compound is a novel imidazoline-based small molecule that has been identified as a potent enhancer of 20S proteasome activity. It offers a unique therapeutic approach by selectively promoting the degradation of IDPs without affecting the turnover of structured proteins.

Mechanism of Action of this compound

This compound enhances 20S proteasome function through a distinct mechanism of action that involves direct interaction with the 20S core particle. This interaction leads to a series of events that collectively increase the proteolytic capacity of the 20S proteasome.

Allosteric Gate Opening of the 20S Proteasome

The central channel of the 20S proteasome is gated by the N-terminal tails of its α-subunits, which regulate substrate entry. This compound binds to the α-rings of the 20S proteasome, inducing a conformational change that results in the opening of this gate. This "open-gate" conformation allows for increased substrate accessibility to the proteolytic active sites within the β-rings. Atomic force microscopy (AFM) studies have provided biophysical evidence for this dose-dependent increase in the open-gate conformation of the 20S proteasome in the presence of this compound.

Shifting the 20S/26S Proteasome Equilibrium

In the cell, the 20S proteasome exists in equilibrium with the 26S proteasome, which is formed by the association of the 20S core particle with one or two 19S regulatory particles. This compound has been shown to shift this equilibrium towards the free, activated 20S form. By binding to the α-rings, this compound may compete with the 19S regulatory particle for binding to the 20S core, leading to the disassembly of the 26S proteasome. This results in an increased pool of active 20S proteasomes available for IDP degradation.

References

- 1. mdpi.com [mdpi.com]

- 2. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of TCH-165 in Proteasome Assembly Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The ubiquitin-proteasome system is a critical pathway for protein degradation, maintaining cellular homeostasis by eliminating misfolded, damaged, or redundant proteins. The system's core catalytic machine, the 20S proteasome, is particularly important for the degradation of intrinsically disordered proteins (IDPs), whose accumulation is linked to various pathologies, including cancer and neurodegenerative diseases. This technical guide provides an in-depth analysis of TCH-165, a novel small molecule that modulates proteasome assembly. This compound shifts the dynamic equilibrium from the 26S proteasome complex towards the 20S core particle, enhancing its proteolytic activity.[1][2][3] This modulation promotes the targeted degradation of pathogenic IDPs like α-synuclein, tau, and c-MYC, while sparing structured proteins, highlighting its therapeutic potential.[1][4] This document details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual diagrams of its functional pathways.

Introduction to the Proteasome System

The 26S and 20S Proteasomes

The proteasome exists in several forms, primarily the 20S core particle (CP) and the 26S proteasome. The 20S proteasome is a barrel-shaped complex composed of four stacked heptameric rings, which houses the proteolytic active sites. In its latent state, the entry channel into the 20S core is gated, restricting access. The 26S proteasome is formed when one or two 19S regulatory particles (RP) cap the 20S core. The 19S RP is responsible for recognizing, unfolding, and translocating ubiquitinated proteins into the 20S core for degradation in an ATP-dependent manner.

Ubiquitin-Dependent vs. Ubiquitin-Independent Degradation

The canonical pathway for protein degradation involves the tagging of substrates with a polyubiquitin chain, which targets them for destruction by the 26S proteasome. However, a significant subset of proteins, particularly IDPs, can be degraded by the 20S proteasome in a ubiquitin- and ATP-independent manner. This process relies on the "opening" of the 20S proteasome's axial gates to allow substrate entry.

The Role of Intrinsically Disordered Proteins (IDPs) in Disease

IDPs lack a stable tertiary structure and are involved in numerous signaling and regulatory pathways. Their inherent flexibility allows them to interact with multiple partners, but also makes them prone to aggregation and accumulation. The buildup of specific IDPs is a hallmark of several diseases; for example, α-synuclein in Parkinson's disease, tau in Alzheimer's disease, and oncoproteins like c-MYC and ornithine decarboxylase (ODC) in various cancers. Enhancing the clearance of these pathogenic IDPs via 20S proteasome activation presents a promising therapeutic strategy.

This compound: A Novel Modulator of Proteasome Assembly

This compound is a small molecule belonging to an imidazoline scaffold that functions as an enhancer of 20S proteasome assembly and activity.

Mechanism of Action

This compound modulates the dynamic equilibrium between the 26S and 20S proteasome complexes. It is proposed to bind directly to the α-ring of the 20S core particle, which prevents the 19S regulatory particle from binding. This interaction induces an "open-gate" conformation of the 20S proteasome, increasing substrate accessibility to the internal catalytic chamber. The result is a time- and concentration-dependent increase in the levels of free, proteolytically active 20S proteasomes and a corresponding decrease in assembled 26S complexes. This shift specifically enhances the degradation of IDPs without affecting the degradation of structured proteins or the overall clearance of ubiquitinated substrates by the remaining 26S proteasomes at therapeutic concentrations.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro and cell-based assays. The data below summarizes its key performance metrics.

Table 1: In Vitro Enzymatic Activity of this compound on Human 20S Proteasome

| Parameter | Value (µM) | Description | Reference |

|---|---|---|---|

| EC50 (Chymotrypsin-like) | 4.2 | Half-maximal effective concentration for enhancing proteolysis of Suc-LLVY-AMC. | |

| EC50 (Trypsin-like) | 3.2 | Half-maximal effective concentration for enhancing proteolysis of Boc-LRR-AMC. | |

| EC50 (Caspase-like) | 4.7 | Half-maximal effective concentration for enhancing proteolysis of Z-LLE-AMC. |

| Max Fold Enhancement | ~10-fold | Maximum observed increase in 20S-mediated proteolysis. | |

Table 2: Cellular Effects and Cytotoxicity of this compound

| Parameter | Cell Line | Value (µM) | Description | Reference |

|---|---|---|---|---|

| IC50 (Cell Growth) | RPMI-8226 (Multiple Myeloma) | 1.6 | Half-maximal inhibitory concentration for cell growth after 72h treatment. | |

| IC50 (Cell Growth) | U-87 MG (Glioblastoma) | 2.4 | Half-maximal inhibitory concentration for cell growth after 72h treatment. | |

| CC50 (Cytotoxicity) | RPMI-8226 | 1.0 | Half-maximal cytotoxic concentration after 72h treatment. | |

| CC50 (Cytotoxicity) | CCRF-CEM (Leukemia) | 0.9 | Half-maximal cytotoxic concentration after 72h treatment. |

| EC50 (MYC Transcription) | HCT-116 | 2.57 | Half-maximal effective concentration for inhibiting MYC-mediated luciferase transcription. | |

Table 3: Impact of this compound on Proteasome Complex Distribution in HEK293T Cells

| Treatment | Duration | Effect | Reference |

|---|---|---|---|

| This compound (3, 10, 30 µM) | 24 h | Concentration-dependent decrease in singly and doubly capped 26S proteasomes. | |

| This compound (3, 10, 30 µM) | 24 h | Concentration-dependent increase in free 20S proteasome. |

| this compound (30 µM) | 0 - 24 h | Time-dependent decrease in assembled 26S proteasomes. | |

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing findings. The following sections describe core assays used to characterize this compound.

In Vitro 20S Proteasome Activity Assay

-

Objective: To measure the direct effect of this compound on the catalytic activity of purified 20S proteasome.

-

Materials:

-

Purified human 20S proteasome (e.g., 1 nM final concentration).

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

-

Fluorogenic peptide substrates: Suc-LLVY-AMC (chymotrypsin-like), Boc-LRR-AMC (trypsin-like), Z-LLE-AMC (caspase-like).

-

Black, clear-bottom 96-well plates.

-

Fluorescence plate reader (Ex/Em ~350/440 nm).

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. Include a DMSO vehicle control.

-

In a 96-well plate, add purified 20S proteasome to each well.

-

Add the this compound dilutions or vehicle control to the wells and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic peptide substrate to all wells.

-

Immediately begin monitoring the increase in fluorescence (release of AMC) over time using a plate reader in kinetic mode.

-

Calculate the rate of substrate cleavage (initial velocity) for each concentration.

-

Plot the rate against the this compound concentration and fit the data to a dose-response curve to determine the EC50 value.

-

In Vitro IDP Degradation Assay

-

Objective: To visually confirm that this compound enhances the degradation of specific IDPs by the 20S proteasome.

-

Materials:

-

Purified 20S proteasome.

-

Purified IDP substrate (e.g., recombinant α-synuclein, tau).

-

Purified structured protein control (e.g., GAPDH).

-

This compound and vehicle control (DMSO).

-

Proteasome inhibitor control (e.g., Bortezomib, Epoxomicin).

-

SDS-PAGE and Western blotting reagents.

-

Antibodies specific to the substrate proteins.

-

-

Procedure:

-

Set up reaction mixtures containing the 20S proteasome and the protein substrate (IDP or structured control).

-

Add this compound, vehicle, or a proteasome inhibitor to the respective reaction tubes.

-

Incubate all reactions at 37°C for a defined period (e.g., 1 hour).

-

Stop the reactions by adding SDS-PAGE loading buffer and boiling.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Perform immunoblotting using primary antibodies against the substrate protein to visualize the remaining protein.

-

Quantify band intensity using software like ImageJ to determine the extent of degradation.

-

Cell-Based Protein Degradation Assay

-

Objective: To assess the ability of this compound to enhance the degradation of a target IDP in a cellular context.

-

Materials:

-

A cell line expressing the target protein (e.g., HEK293T cells stably expressing ODC-GFP).

-

Cycloheximide (CHX) to inhibit new protein synthesis (e.g., 50 µg/mL).

-

This compound, vehicle control, and proteasome inhibitor control (e.g., Bortezomib).

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.

-

Western blotting reagents and relevant antibodies (e.g., anti-GFP, anti-c-MYC).

-

-

Procedure:

-

Plate cells and allow them to adhere overnight.

-

Pre-treat the cells with cycloheximide for a short period (e.g., 1-2 hours) to halt protein synthesis.

-

Treat the cells with various concentrations of this compound, vehicle, or a combination of this compound and a proteasome inhibitor.

-

Incubate for a specified time course (e.g., 4, 8, or 24 hours).

-

Wash the cells with cold PBS and lyse them on ice.

-

Clarify the lysates by centrifugation.

-

Determine protein concentration in the lysates using a standard assay (e.g., BCA).

-

Analyze equal amounts of protein from each sample by Western blotting to determine the levels of the target protein.

-

Native PAGE Analysis of Proteasome Complexes

-

Objective: To determine the effect of this compound on the steady-state distribution of 20S and 26S proteasome complexes in cells.

-

Materials:

-

Cells treated with this compound as described in 4.3.

-

Non-denaturing cell lysis buffer (ATP- and glycerol-free).

-

Native PAGE gels (e.g., 3-8% Tris-Acetate).

-

Native running and transfer buffers.

-

Antibodies against proteasome subunits (e.g., anti-β5 for 20S CP, anti-Rpt1 for 19S RP).

-

-

Procedure:

-

Treat cells with this compound for the desired time and concentration.

-

Lyse the cells under non-denaturing conditions to preserve the integrity of the proteasome complexes.

-

Clarify the lysates by centrifugation at high speed.

-

Separate the proteasome complexes by native PAGE. This technique separates proteins based on size and charge while maintaining their native structure.

-

Transfer the separated complexes to a membrane.

-

Perform immunoblotting with antibodies targeting subunits of the 20S core (to detect all complexes) and the 19S cap (to distinguish 26S from 20S).

-

Quantify the relative amounts of doubly-capped 26S, singly-capped 26S, and free 20S complexes.

-

Visualizing the Mechanism and Workflows

Diagrams are provided to illustrate the molecular mechanism of this compound and the experimental procedures used for its characterization.

References

TCH-165: A Novel Small Molecule Modulator of Intrinsically Disordered Protein Homeostasis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intrinsically disordered proteins (IDPs) represent a significant class of proteins that lack a fixed three-dimensional structure under physiological conditions. Their inherent plasticity allows them to participate in a wide array of cellular signaling and regulatory processes. However, the dysregulation and accumulation of IDPs are implicated in the pathogenesis of numerous human diseases, including cancer and neurodegenerative disorders. The development of therapeutic strategies to modulate IDP levels is therefore of paramount importance. This technical guide provides a comprehensive overview of TCH-165, a small molecule that enhances the degradation of IDPs by activating the 20S proteasome. We will delve into its mechanism of action, present key quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated cellular pathways.

Introduction to this compound and its Target: The 20S Proteasome

This compound is an imidazoline-based small molecule that has been identified as a potent enhancer of 20S proteasome activity.[1][2] The proteasome is the primary cellular machinery responsible for protein degradation. It exists in two major forms: the 26S proteasome, which is responsible for ubiquitin-dependent degradation of structured proteins, and the 20S proteasome, the core catalytic particle that can degrade IDPs in a ubiquitin-independent manner.[3][4]

This compound modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the formation of the 20S subcomplex.[3] It is proposed to bind to the α-rings of the 20S proteasome, inducing a conformational change that opens the gate to the proteolytic chamber. This enhanced accessibility allows for the increased degradation of IDPs, which are preferentially targeted by the 20S proteasome due to their unfolded nature.

Mechanism of Action: Enhancing IDP Degradation

This compound's primary mechanism of action is the allosteric activation of the 20S proteasome. This leads to the selective degradation of IDPs, while structured proteins are largely unaffected. This specificity offers a promising therapeutic window, potentially minimizing off-target effects.

The accumulation of pathogenic IDPs is a hallmark of several diseases. For instance, the oncoprotein c-MYC, an IDP, is overexpressed in over 70% of human cancers. Similarly, the aggregation of IDPs like α-synuclein and tau is a key pathological feature of neurodegenerative conditions such as Parkinson's and Alzheimer's disease, respectively. By promoting the clearance of these and other disease-relevant IDPs, this compound presents a novel therapeutic strategy.

Signaling Pathway of this compound-Mediated IDP Degradation

Caption: this compound promotes the open-gate conformation of the 20S proteasome, enhancing IDP degradation.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data on the biological activity of this compound from various studies.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Line | Cancer Type | CC50 (µM) | Exposure Time (h) | Reference |

| RPMI-8226 | Multiple Myeloma | 0.9 - 1.0 | 72 | |

| L363 | Multiple Myeloma | 5.0 | 72 | |

| NCI-H929 | Multiple Myeloma | 4.3 | 72 | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.9 | 72 | |

| U-87 MG | Glioblastoma | 2.4 | 72 | |

| Primary MM Cells (Newly Diagnosed) | Multiple Myeloma | 1.0 (95% CI 0.60-1.51) | 72 | |

| Primary MM Cells (Relapsed) | Multiple Myeloma | 8.1 (95% CI 7.08-9.03) | 72 |

Table 2: Enhancement of 20S Proteasome Catalytic Activity by this compound

| Catalytic Site | Fluorogenic Substrate | EC200 (µM) | Maximum Fold Enhancement (FoldM) | Reference |

| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | 1.5 | 810% | |

| Trypsin-like (Tryp-L) | Boc-LRR-AMC | 2.7 | 500% | |

| Caspase-like (Casp-L) | Z-LLE-AMC | 1.2 | 1290% |

Table 3: this compound Activity in MYC-Luciferase Reporter Assay

| Cell Line | Assay | EC50 (µM) | Reference |

| HCT-116 | MYC-mediated luciferase transcription | 2.57 (95% CI 2.46–2.95) |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability (Cytotoxicity) Assay

This protocol is used to determine the concentration of this compound that inhibits cell growth by 50% (CC50).

Workflow Diagram:

Caption: Workflow for determining the cytotoxicity of this compound.

Materials:

-

Cancer cell lines (e.g., RPMI-8226, CCRF-CEM)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (e.g., in DMSO)

-

96-well cell culture plates

-

Cell viability reagent (e.g., MTS or resazurin-based)

-

Plate reader (absorbance or fluorescence)

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.

-

Treatment: Prepare serial dilutions of this compound in complete culture medium and add them to the wells. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.

-

Data Analysis: Normalize the readings to the vehicle control and plot the percentage of viable cells against the log of the this compound concentration. Determine the CC50 value using non-linear regression analysis.

In Vitro 20S Proteasome Activity Assay

This assay measures the ability of this compound to enhance the catalytic activity of the purified 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Fluorogenic proteasome substrates (e.g., Suc-LLVY-AMC, Boc-LRR-AMC, Z-LLE-AMC)

-

Assay buffer (e.g., 25 mM Tris-HCl, pH 7.5)

-

This compound

-

96-well black plates

-

Fluorescence microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the assay buffer, purified 20S proteasome, and varying concentrations of this compound.

-

Substrate Addition: Initiate the reaction by adding the fluorogenic substrate to each well.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) at the appropriate excitation and emission wavelengths for the AMC fluorophore.

-

Data Analysis: Calculate the rate of substrate hydrolysis (initial velocity) from the linear phase of the fluorescence curve. Plot the fold enhancement of activity (relative to the vehicle control) against the this compound concentration to determine the EC200 (the concentration required for 200% activation) and the maximum fold enhancement.

Western Blotting for IDP Degradation

This protocol is used to visualize the this compound-induced degradation of a specific IDP, such as c-MYC.

Workflow Diagram:

Caption: Workflow for Western blot analysis of IDP degradation.

Materials:

-

Cells expressing the IDP of interest

-

This compound

-

Proteasome inhibitor (e.g., bortezomib) as a control

-

Lysis buffer

-

Protein assay reagent

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific to the IDP

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 4 hours). Include a control with a proteasome inhibitor to confirm proteasome-dependent degradation.

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with the primary antibody against the target IDP.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. A decrease in the band intensity of the target IDP in this compound-treated samples indicates degradation.

Thioflavin T (ThT) Aggregation Assay

This assay can be used to assess the effect of this compound on the aggregation of amyloidogenic IDPs like α-synuclein in vitro.

Materials:

-

Recombinant amyloidogenic IDP (e.g., α-synuclein)

-

Thioflavin T (ThT) stock solution

-

Assay buffer (e.g., PBS, pH 7.4)

-

This compound

-

96-well black plates with a clear bottom

-

Fluorescence microplate reader with shaking capabilities

Procedure:

-

Sample Preparation: Prepare a reaction mixture containing the IDP, ThT, and different concentrations of this compound in the assay buffer.

-

Incubation and Monitoring: Place the plate in a fluorescence microplate reader set to 37°C with intermittent shaking. Monitor the ThT fluorescence (excitation ~450 nm, emission ~485 nm) over time.

-

Data Analysis: Plot the fluorescence intensity against time. A decrease in the fluorescence signal in the presence of this compound would suggest an inhibitory effect on aggregation, likely due to enhanced degradation of the monomeric or oligomeric species.

Conclusion and Future Directions

This compound represents a promising new class of therapeutic agents that target the fundamental cellular process of protein degradation to address diseases driven by the accumulation of intrinsically disordered proteins. Its ability to selectively enhance the activity of the 20S proteasome provides a novel strategy for the treatment of various cancers and neurodegenerative disorders. The data and protocols presented in this guide offer a solid foundation for further investigation into the therapeutic potential of this compound and other small molecule activators of the proteasome. Future research should focus on elucidating the full spectrum of IDPs targeted by this compound, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its efficacy and safety in preclinical and clinical settings.

References

The Impact of TCH-165 on c-MYC Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The c-MYC oncoprotein is a critical regulator of cell growth and proliferation, and its dysregulation is a hallmark of many human cancers. The cellular levels of c-MYC are tightly controlled, primarily through rapid protein degradation via the ubiquitin-proteasome system. This technical guide provides an in-depth exploration of the impact of TCH-165, a small molecule activator of the 20S proteasome, on the degradation pathways of c-MYC. We will delve into the canonical, ubiquitin-dependent degradation of c-MYC and contrast it with the ubiquitin-independent mechanism facilitated by this compound. This document will provide detailed experimental protocols, quantitative data, and visual diagrams of the signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.

Introduction: c-MYC Dysregulation in Cancer

The c-MYC protein is a transcription factor that plays a pivotal role in regulating the expression of a vast array of genes involved in cell cycle progression, apoptosis, and metabolism. Due to its potent proliferative and transformative capabilities, the expression and activity of c-MYC are meticulously regulated in normal cells. However, in a majority of human cancers, c-MYC is overexpressed due to gene amplification, translocation, or enhanced transcriptional activation, leading to uncontrolled cell growth and tumor progression.

The inherent instability of the c-MYC protein, with a half-life of only 20-30 minutes, is a crucial mechanism to prevent its accumulation and oncogenic activity.[1] This rapid turnover is primarily mediated by the ubiquitin-proteasome pathway, making it an attractive target for therapeutic intervention.

Canonical c-MYC Degradation Pathway: The GSK3β-FBXW7 Axis

The primary and most well-characterized pathway for c-MYC degradation is a phosphorylation-dependent process mediated by the ubiquitin-proteasome system. This pathway involves a series of sequential phosphorylation events and subsequent recognition by an E3 ubiquitin ligase complex.

A key kinase in this pathway is Glycogen Synthase Kinase 3β (GSK3β). GSK3β phosphorylates c-MYC at Threonine 58 (T58).[2] This phosphorylation event is often primed by a prior phosphorylation at Serine 62 (S62), which can be mediated by mitogen-activated protein kinases (MAPKs) like ERK.[3][4] The phosphorylation at T58 creates a recognition site for the F-box protein FBXW7 (also known as F-box and WD repeat domain-containing 7), which is a substrate recognition component of the SCF (SKP1-CUL1-F-box protein) E3 ubiquitin ligase complex.[3] Upon binding, FBXW7 mediates the polyubiquitination of c-MYC, tagging it for degradation by the 26S proteasome. Mutations in c-MYC at T58 or in FBXW7 are frequently observed in cancers, leading to c-MYC stabilization and increased oncogenic activity.

This compound: A Novel Activator of the 20S Proteasome

This compound is a small molecule belonging to the imidazoline class of compounds that has been identified as a potent activator of the 20S proteasome. The proteasome exists in two main forms: the 26S proteasome, which is responsible for degrading ubiquitinated proteins, and the 20S proteasome, which can degrade proteins in a ubiquitin-independent manner. The 20S proteasome is a barrel-shaped structure with a gated channel, and its activity is regulated by the opening and closing of this gate.

This compound functions by binding to the α-rings of the 20S proteasome, which induces a conformational change that favors an "open-gate" state. This increased accessibility to the catalytic core of the proteasome enhances the degradation of its substrates, particularly intrinsically disordered proteins (IDPs) like c-MYC.

This compound's Impact on c-MYC Degradation

This compound promotes the degradation of c-MYC through a ubiquitin-independent pathway by directly enhancing the activity of the 20S proteasome. This mechanism is distinct from the canonical GSK3β-FBXW7 pathway. Studies have shown that this compound treatment leads to a rapid, concentration-dependent reduction in c-MYC protein levels in various cancer cell lines, including multiple myeloma. Importantly, this effect can be blocked by proteasome inhibitors like bortezomib, confirming the involvement of the proteasome.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| EC50 (c-MYC-Luciferase Reporter) | 2.57 µM | HCT-116 | |

| EC200 (Chymotrypsin-like activity) | 1.5 µM | Purified 20S Proteasome | |

| Maximum Fold Enhancement (Chymotrypsin-like) | 810% | Purified 20S Proteasome | |

| EC200 (Trypsin-like activity) | 2.7 µM | Purified 20S Proteasome | |

| Maximum Fold Enhancement (Trypsin-like) | 500% | Purified 20S Proteasome | |

| EC200 (Caspase-like activity) | 1.2 µM | Purified 20S Proteasome | |

| Maximum Fold Enhancement (Caspase-like) | 1290% | Purified 20S Proteasome |

Table 2: Cellular and In Vivo Efficacy of this compound

| Parameter | Value | Cell Line/Model | Reference |

| CC50 (Cell Viability, 72h) | 0.9 µM | RPMI-8226 | |

| CC50 (Cell Viability, 72h) | 5.0 µM | L363 | |

| CC50 (Cell Viability, 72h) | 4.3 µM | NCI-H929 | |

| Tumor Growth Reduction | 75.71% | RPMI-8226 Xenograft |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the impact of this compound on c-MYC degradation.

Western Blot Analysis of c-MYC Levels

This protocol describes the detection of c-MYC protein levels in cell lysates following treatment with this compound.

Materials:

-

RPMI-8226 multiple myeloma cells

-

This compound (dissolved in DMSO)

-

Bortezomib (optional, as a control)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (5% non-fat dry milk or BSA in TBS-T)

-

Primary antibodies: anti-c-MYC, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

ECL chemiluminescent substrate

Procedure:

-

Cell Treatment: Seed RPMI-8226 cells and treat with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO) for a specified time (e.g., 4 hours). For control experiments, pre-treat cells with a proteasome inhibitor like bortezomib (e.g., 10 nM) for 2 hours before adding this compound.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Antibody Incubation: Incubate the membrane with primary antibodies against c-MYC and β-actin overnight at 4°C.

-

Washing: Wash the membrane three times with TBS-T.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the c-MYC signal to the β-actin signal.

c-MYC Luciferase Reporter Assay

This assay measures the transcriptional activity of c-MYC.

Materials:

-

HCT-116 cells stably transfected with a c-MYC-responsive luciferase reporter construct

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Cell Seeding: Seed the stably transfected HCT-116 cells in a 96-well plate.

-

Treatment: Treat the cells with a range of this compound concentrations for 24 hours.

-

Lysis and Assay: Lyse the cells and perform the dual-luciferase assay according to the manufacturer's protocol, measuring both firefly (c-MYC reporter) and Renilla (transfection control) luciferase activities.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the EC50 value for the inhibition of c-MYC transcriptional activity.

Cell Viability Assay

This assay determines the cytotoxic effect of this compound.

Materials:

-

Cancer cell lines (e.g., RPMI-8226, L363, NCI-H929)

-

This compound

-

CellTiter-Glo Luminescent Cell Viability Assay or MTT assay kit

-

Plate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate.

-

Treatment: Treat cells with various concentrations of this compound for 72 hours.

-

Assay: Perform the CellTiter-Glo or MTT assay according to the manufacturer's instructions.

-

Analysis: Measure luminescence or absorbance and calculate the half-maximal cytotoxic concentration (CC50).

In Vivo Xenograft Model

This protocol outlines a subcutaneous xenograft model to assess the anti-tumor efficacy of this compound.

Materials:

-

Immunocompromised mice (e.g., SCID mice)

-

RPMI-8226 cells

-

This compound formulated for oral gavage

-

Vehicle control (e.g., 3:7 (v/v) propylene glycol/5% dextrose)

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously inject RPMI-8226 cells into the flank of the mice.

-

Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.

-

Treatment: Administer this compound (e.g., 100 mg/kg, twice daily) or vehicle control via oral gavage for a specified period (e.g., 21-42 days).

-

Monitoring: Measure tumor volume with calipers every few days and monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.

-

Analysis: Compare the tumor growth rates and final tumor volumes between the treatment and control groups.

Conclusion and Future Perspectives

This compound represents a novel therapeutic strategy for c-MYC-driven cancers by promoting its degradation through a ubiquitin-independent mechanism. By activating the 20S proteasome, this compound bypasses the canonical GSK3β-FBXW7 pathway, which is often dysregulated in cancer. The preclinical data demonstrate that this compound effectively reduces c-MYC protein levels, inhibits cancer cell proliferation, and suppresses tumor growth in vivo, supporting its further development as a potential anti-cancer agent.

Future research should focus on elucidating the full spectrum of proteins whose degradation is enhanced by this compound to understand any potential off-target effects. Furthermore, combination studies with other anti-cancer agents, particularly those that target pathways upstream or downstream of c-MYC, could reveal synergistic therapeutic opportunities. The development of more potent and specific 20S proteasome activators based on the this compound scaffold is also a promising avenue for future drug discovery efforts.

References

TCH-165: A Novel Small Molecule Enhancer of 20S Proteasome-Mediated Degradation of α-Synuclein and Tau

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The accumulation of misfolded and aggregated proteins, such as α-synuclein and tau, is a central pathological hallmark of a range of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. Enhancing the cellular machinery responsible for the clearance of these toxic protein species represents a promising therapeutic strategy. This document provides a comprehensive technical overview of TCH-165, a small molecule that promotes the degradation of intrinsically disordered proteins (IDPs) by activating the 20S proteasome. This compound selectively enhances the clearance of α-synuclein and tau without affecting the degradation of structured proteins.[1][2][3][4] This guide details the mechanism of action of this compound, presents quantitative data on its efficacy, outlines detailed experimental protocols for its study, and provides visualizations of the relevant biological pathways and experimental workflows.

Introduction

Neurodegenerative disorders are often characterized by the progressive accumulation of specific misfolded proteins. In Parkinson's disease, Lewy bodies composed primarily of α-synuclein are observed, while in Alzheimer's disease, neurofibrillary tangles of hyperphosphorylated tau are a key feature. The ubiquitin-proteasome system (UPS) is the primary cellular pathway for the degradation of most intracellular proteins. The 26S proteasome, composed of a 20S core particle (CP) and a 19S regulatory particle (RP), is responsible for the degradation of ubiquitinated proteins. However, the 20S proteasome can also independently degrade IDPs in a ubiquitin-independent manner.[3] this compound is an imidazoline derivative that has been identified as a potent enhancer of 20S proteasome activity. This document serves as a technical resource for researchers investigating this compound as a potential therapeutic agent for neurodegenerative diseases.

Mechanism of Action of this compound

This compound enhances the degradation of IDPs through a unique mechanism of action that involves direct activation of the 20S proteasome.

-

Shifting the Proteasome Equilibrium: this compound modulates the dynamic equilibrium between the 26S and 20S proteasome complexes. Treatment of cells with this compound leads to a time- and concentration-dependent disassembly of the 26S proteasome, resulting in an increase in the levels of free 20S proteasome.

-

Induction of an "Open-Gate" Conformation: this compound binds directly to the α-ring of the 20S proteasome. This binding induces a conformational change, promoting an "open-gate" state of the 20S catalytic chamber. This increased accessibility allows for enhanced entry and degradation of substrates.

-

Selective Degradation of Intrinsically Disordered Proteins: The activation of the 20S proteasome by this compound selectively enhances the degradation of IDPs, including α-synuclein and tau. Importantly, this compound does not promote the degradation of well-structured proteins, such as GAPDH, highlighting its specificity.

Figure 1: Mechanism of this compound action on the proteasome.

Quantitative Data

The efficacy of this compound in activating the 20S proteasome has been quantified through various in vitro assays.

| Parameter | Value | Assay Condition | Reference |

| EC50 (Chymotrypsin-like activity) | 4.2 µM | Purified human 20S proteasome with Suc-LLVY-AMC substrate | |

| EC50 (Trypsin-like activity) | 3.2 µM | Purified human 20S proteasome with Boc-LRR-AMC substrate | |

| EC50 (Caspase-like activity) | 4.7 µM | Purified human 20S proteasome with Z-LLE-AMC substrate | |

| EC200 (Chymotrypsin-like activity) | 1.5 µM | Purified human 20S proteasome with Suc-LLVY-AMC substrate | |

| Cellular Concentration for IDP Degradation | 3-10 µM | HEK293T cells expressing GFPSpark-ODC | |

| IC50 (RPMI8226 cell growth inhibition) | 1.6 µM | 72-hour treatment | |

| IC50 (U87MG cell growth inhibition) | 2.4 µM | 72-hour treatment |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound.

In Vitro Proteasome Activity Assay

This protocol measures the effect of this compound on the catalytic activity of the purified 20S proteasome using fluorogenic peptide substrates.

Materials:

-

Purified human 20S proteasome

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5

-

Fluorogenic substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LRR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

96-well black, flat-bottom plates

-

Fluorescence plate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 1 nM of purified human 20S proteasome in Assay Buffer to each well.

-

Add varying concentrations of this compound (or vehicle control) to the wells and incubate for 15 minutes at 37°C.

-

To initiate the reaction, add the fluorogenic substrate to a final concentration of 10 µM for Suc-LLVY-AMC and Z-LLE-AMC, and 20 µM for Boc-LRR-AMC.

-

Immediately measure the increase in fluorescence (excitation: 380 nm, emission: 460 nm) kinetically for 1 hour at 37°C.

-

Calculate the rate of substrate cleavage from the linear portion of the fluorescence curve.

-

Plot the rate of reaction against the concentration of this compound to determine the EC50 value.

Figure 2: Workflow for the in vitro proteasome activity assay.

In Vitro Degradation of α-Synuclein and Tau

This protocol assesses the ability of this compound to enhance the degradation of purified α-synuclein and tau by the 20S proteasome.

Materials:

-

Purified human 20S proteasome

-

Purified recombinant human α-synuclein and tau (e.g., tau441)

-

Purified structured protein (e.g., GAPDH) as a negative control

-

This compound

-

Reaction Buffer: 20 mM HEPES (pH 7.4), 2 mM EDTA, 1 mM EGTA

-

SDS-PAGE loading buffer

-

Western blotting equipment and reagents

-

Primary antibodies against α-synuclein, tau, and GAPDH

-

Appropriate secondary antibodies

Procedure:

-

Prepare a 50 µL reaction mixture containing 15 nM purified human 20S proteasome in Reaction Buffer.

-

Add this compound at the desired concentrations (e.g., 0, 1, 5, 10 µM) or a proteasome inhibitor (e.g., 2 µM bortezomib) as a negative control. Incubate for 20 minutes at room temperature.

-

Add 0.5 µM of purified α-synuclein or tau, and 0.5 µM of GAPDH to the reaction mixture.

-

Incubate the reaction at 37°C for 1 hour.

-

Stop the reaction by adding concentrated SDS-PAGE loading buffer.

-

Analyze the samples by SDS-PAGE and Western blotting using specific antibodies to detect the levels of α-synuclein, tau, and GAPDH.

-

Quantify the band intensities to determine the extent of protein degradation.

Cellular Degradation Assay in HEK293T Cells

This protocol evaluates the effect of this compound on the degradation of a target protein in a cellular context. A common model is the use of HEK293T cells stably expressing a fusion protein of a structured protein (like GFPSpark) and an IDP (like ornithine decarboxylase - ODC).

Materials:

-

HEK293T cells stably expressing the target protein (e.g., GFPSpark-ODC)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Cycloheximide (to inhibit new protein synthesis)

-

Bortezomib (proteasome inhibitor)

-

Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Western blotting equipment and reagents

-

Primary antibody against the target protein (e.g., anti-GFP)

Procedure:

-

Plate HEK293T cells and allow them to reach approximately 80% confluency.

-

Treat the cells with cycloheximide (50 µg/mL) to block protein synthesis.

-

Treat the cells with different concentrations of this compound (e.g., 0, 3, 10 µM) or bortezomib (3 µM) for 24 hours.

-

Harvest the cells, wash with PBS, and lyse them in cell lysis buffer.

-

Determine the total protein concentration of the lysates.

-

Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against the target protein.

-

Observe the degradation of the IDP portion of the fusion protein (e.g., a band shift for GFPSpark-ODC to free GFPSpark).

Figure 3: Experimental workflow for the cellular degradation assay.

Conclusion

This compound represents a novel and promising small molecule for the targeted degradation of intrinsically disordered proteins implicated in neurodegenerative diseases. Its well-defined mechanism of action, involving the allosteric activation of the 20S proteasome, offers a distinct therapeutic approach compared to conventional proteasome inhibitors. The selective enhancement of α-synuclein and tau clearance, coupled with a lack of effect on structured proteins, underscores its potential for a favorable therapeutic window. The data and protocols presented in this technical guide provide a solid foundation for further research and development of this compound and related compounds as potential treatments for debilitating neurodegenerative disorders.

References

In-Depth Technical Guide to TCH-165: A Novel Modulator of Proteasome Assembly

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of TCH-165, a small molecule modulator of proteasome assembly. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the proteasome system. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided.

Core Concepts: Chemical Structure and Properties

This compound is a specific small molecule modulator that regulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring 20S-mediated protein degradation. Its chemical and physical properties are summarized below.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | Ethyl (4R,5R)-rel-1-benzyl-5-(4-(benzylamino)phenyl)-2-(4-methoxyphenyl)-4-phenyl-4,5-dihydro-1H-imidazole-4-carboxylate | [1] |

| Molecular Formula | C39H37N3O3 | |

| Molecular Weight | 595.74 g/mol | |

| CAS Number | 1446350-60-2 | |

| Appearance | Solid | |

| Purity | ≥98% (HPLC) | |

| Solubility | 10 mM in DMSO, 100 mM in Ethanol | |

| SMILES | CCOC([C@@]1(C2=CC=CC=C2)--INVALID-LINK--N(C(C5=CC=C(C=C5)OC)=N1)CC6=CC=CC=C6)=O | |

| Storage | Store at -20°C |

Biological Properties of this compound

| Property | Value | Cell Line/System | Reference |

| IC50 (Cell Growth Inhibition) | 1.6 µM | RPMI-8226 | |

| 2.4 µM | U87MG | ||

| EC50 (Proteasome Activity) | 4.2 µM (Chymotrypsin-like) | In vitro | |

| 3.2 µM (Trypsin-like) | In vitro | ||

| 4.7 µM (Caspase-like) | In vitro |

Mechanism of Action and Signaling Pathway

This compound enhances the proteolytic activity of the 20S proteasome by promoting an open-gate conformation of the α-rings, which allows for increased substrate access to the catalytic core. This leads to the enhanced degradation of intrinsically disordered proteins (IDPs) such as c-MYC, α-synuclein, and tau, without affecting the degradation of structured proteins like GAPDH. The modulation of the proteasome equilibrium by this compound results in a decrease in assembled 26S proteasomes and a corresponding increase in free 20S proteasomes.

Caption: this compound signaling pathway promoting 20S proteasome-mediated protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound.

Cell Viability Assay (MTS Assay)

This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.

Materials:

-

RPMI-8226 or U87MG cells

-

96-well clear bottom plates

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Plate reader capable of measuring absorbance at 490 nm

Procedure:

-

Seed cells in a 96-well plate at a density of 5.0 x 10^4 cells/well for RPMI-8226 and 1.0 x 10^4 cells/well for U87MG in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 to 10 µM.

-

Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTS reagent to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance. The IC50 value is determined by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Western Blot Analysis for Protein Degradation

This protocol is used to assess the effect of this compound on the degradation of specific proteins like c-MYC.

Materials:

-

RPMI-8226 cells

-

This compound stock solution (10 mM in DMSO)

-

Bortezomib (BTZ) stock solution (1 mM in DMSO)

-

RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails immediately before use.

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL detection reagent

Procedure:

-

Seed RPMI-8226 cells and grow to ~80% confluency.

-

Treat cells with various concentrations of this compound (e.g., 0, 3, 10 µM) for a specified time (e.g., 4 or 24 hours). For control experiments, pre-treat cells with BTZ (e.g., 5 µM) for 1 hour before adding this compound.

-

Harvest cells by centrifugation and wash twice with ice-cold PBS.

-

Lyse the cell pellet with ice-cold RIPA buffer.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane and resolve by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-c-MYC diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Visualize the protein bands using an ECL detection reagent and an imaging system.

-

For a loading control, probe the same membrane with an anti-GAPDH antibody.

Proteasome Activity Assay

This protocol measures the chymotrypsin-like, trypsin-like, and caspase-like activities of the 20S proteasome in the presence of this compound.

Materials:

-

Purified human 20S proteasome

-

This compound stock solution (10 mM in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fluorogenic peptide substrates:

-

Suc-LLVY-AMC (for chymotrypsin-like activity)

-

Boc-LRR-AMC (for trypsin-like activity)

-

Z-LLE-AMC (for caspase-like activity)

-

-

Black, flat-bottom 96-well plates

-

Fluorescence plate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add purified 20S proteasome to each well.

-

Add the this compound dilutions to the wells and incubate for 15 minutes at 37°C. Include a vehicle control (DMSO).

-

Initiate the reaction by adding the specific fluorogenic peptide substrate to each well.

-

Immediately measure the fluorescence intensity at 37°C in kinetic mode for a set period (e.g., 60 minutes), with readings taken every 1-2 minutes.

-

Calculate the rate of AMC release (slope of the linear portion of the fluorescence versus time curve).

-

Plot the rate of reaction against the log of the this compound concentration to determine the EC50 value.

In Vivo Xenograft Model

This protocol describes the evaluation of this compound's anti-tumor efficacy in a mouse xenograft model using RPMI-8226 multiple myeloma cells.

Materials:

-

Female immunodeficient mice (e.g., SCID or NOD/SCID)

-

RPMI-8226 cells

-

Matrigel

-

This compound formulation for oral administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject 5 x 10^6 RPMI-8226 cells mixed with Matrigel into the right flank of each mouse.

-

Monitor the mice for tumor growth.

-

When the mean tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups.

-

Administer this compound orally (e.g., by gavage) at a predetermined dose and schedule. The control group receives the vehicle.

-

Measure tumor volumes and body weights twice weekly. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Continue the treatment for a specified period or until the tumors in the control group reach a predetermined size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis if required.

-

Evaluate the anti-tumor efficacy by comparing the tumor growth inhibition in the this compound treated group to the vehicle control group.

Caption: A high-level workflow of the key in vitro and in vivo experiments for this compound evaluation.

References

The Therapeutic Potential of 20S Proteasome Activation by TCH-165: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of TCH-165, a small molecule activator of the 20S proteasome, and its therapeutic potential, particularly in the context of MYC-driven cancers such as multiple myeloma.

Introduction: A Novel Approach to Targeting Intrinsically Disordered Proteins

The ubiquitin-proteasome system is a critical cellular machinery for protein degradation, maintaining protein homeostasis. While the 26S proteasome is responsible for the degradation of ubiquitinated proteins, the 20S proteasome, or core particle, mediates the ubiquitin-independent degradation of intrinsically disordered proteins (IDPs).[1][2] Many oncoproteins, including MYC, are IDPs, and their accumulation is a hallmark of various cancers.[3][4]

This compound is an imidazoline-based small molecule that has emerged as a potent activator of the 20S proteasome.[3] It modulates the dynamic equilibrium between the 20S and 26S proteasome complexes, favoring the proteolytically active, open-gate conformation of the 20S proteasome. This targeted activation leads to the enhanced degradation of IDPs like MYC, offering a novel therapeutic strategy for cancers dependent on these proteins.

Mechanism of Action of this compound

This compound's primary mechanism of action involves direct interaction with the 20S proteasome. It is proposed to bind to the α-ring of the 20S core particle, inducing a conformational change that opens the gate to the proteolytic chamber. This "open-gate" conformation allows for increased access of IDP substrates to the catalytic β-subunits, leading to their degradation. Atomic force microscopy has provided biophysical evidence supporting this gate-opening mechanism.

This activation is selective for IDPs, as this compound does not induce the degradation of structured proteins like GAPDH. By promoting the disassembly of the 26S proteasome, this compound increases the pool of active 20S proteasomes available for IDP degradation.

Figure 1: Mechanism of this compound action on the 20S proteasome.

Quantitative Data on the Efficacy of this compound

The following tables summarize the key quantitative data demonstrating the in vitro and in vivo efficacy of this compound.

| Cell Line | Cancer Type | CC50 (μM) | 95% Confidence Interval |

| RPMI-8226 | Multiple Myeloma | 0.9 - 1.0 | 0.8 - 1.2 |

| L363 | Multiple Myeloma | 5.0 | 4.1 - 5.1 |

| NIH-H929 | Multiple Myeloma | 4.3 | 2.8 - 6.6 |

| CCRF-CEM | Leukemia | 0.9 | 0.79 - 1.19 |

| U87MG | Glioblastoma | 2.4 | N/A |

Table 1: Cytotoxicity (CC50) of this compound in various cancer cell lines after 72 hours of treatment.

| Patient Sample | Treatment Status | CC50 (μM) | 95% Confidence Interval |

| Newly Diagnosed Multiple Myeloma | N/A | 1.0 | 0.6 - 1.5 |

| Relapsed Multiple Myeloma | Bortezomib Unresponsive | 8.1 | 7.1 - 9.0 |

Table 2: Cytotoxicity (CC50) of this compound in primary human multiple myeloma cells.

| Assay | EC50 (μM) | 95% Confidence Interval |

| MYC-Mediated Luciferase Transcription | 2.57 | 2.46 - 2.95 |

Table 3: Potency of this compound in inhibiting MYC-mediated gene transcription in HCT-116 cells.

| Catalytic Site | Maximum Fold Enhancement |

| Chymotrypsin-like | ~10-fold |

| Trypsin-like | ~4-fold |

| Caspase-like | ~2-fold |

Table 4: Enhancement of 20S proteasome catalytic activities by this compound.

Key Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound are provided below.

Western Blot for MYC Degradation

This protocol is used to assess the effect of this compound on MYC protein levels in cancer cell lines.

-

Cell Culture and Treatment:

-

Culture RPMI-8226 multiple myeloma cells to approximately 80% confluency.

-

Treat cells with the desired concentrations of this compound (e.g., 5 μM) or vehicle (DMSO) for 4 hours.

-

For proteasome inhibition controls, pre-treat cells with bortezomib (5 μM) for 1 hour before adding this compound.

-

-

Cell Lysis:

-

Harvest cells by centrifugation and wash twice with chilled PBS.

-

Resuspend the cell pellet in chilled RIPA buffer supplemented with a protease inhibitor cocktail.

-

-

Protein Quantification:

-

Determine the total protein concentration using a BCA assay.

-

Normalize protein concentrations to 2 mg/mL and add 5X SDS loading buffer.

-

-

SDS-PAGE and Immunoblotting:

-

Load 30 μg of protein lysate onto a 4-20% Tris/glycine gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against MYC and GAPDH (as a loading control).

-

Incubate with appropriate HRP-conjugated secondary antibodies and visualize using a chemiluminescence detection system.

-

Figure 2: Experimental workflow for Western blot analysis of MYC degradation.

MYC-Luciferase Reporter Assay

This assay quantifies the effect of this compound on MYC-mediated gene transcription.

-

Cell Line:

-

Use HCT-116 cells stably transfected with a MYC-luciferase reporter gene.

-

-

Treatment:

-

Plate the cells and treat with various concentrations of this compound.

-

-

Luciferase Activity Measurement:

-

After the desired incubation period, lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol for the luciferase assay system.

-

-

Data Analysis:

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Calculate the EC50 value by fitting the concentration-response data to a four-parameter logistic curve.

-

Therapeutic Implications and Future Directions

The activation of the 20S proteasome by this compound represents a promising therapeutic strategy for several diseases.

-

Oncology: The primary application is in MYC-driven cancers, including multiple myeloma. This compound's ability to degrade MYC and its efficacy in bortezomib-resistant cells highlight its potential as a novel anti-cancer agent. In vivo studies have shown that this compound can inhibit tumor growth and is well-tolerated in mice and dogs.

-

Neurodegenerative Diseases: By enhancing the degradation of aggregation-prone IDPs such as α-synuclein and tau, 20S proteasome activation may be beneficial for neurodegenerative disorders like Parkinson's and Alzheimer's diseases.

-

Cardiac Ischemia/Reperfusion Injury: Recent studies suggest that this compound can protect against cardiac ischemia/reperfusion injury by increasing immunoproteasome activity and promoting the degradation of the pro-fission protein Drp1.

Figure 3: Therapeutic potential of this compound mediated 20S proteasome activation.

Future research should focus on further elucidating the detailed molecular interactions between this compound and the 20S proteasome, optimizing its pharmacokinetic and pharmacodynamic properties, and expanding clinical investigations into its safety and efficacy in various disease models. The development of this compound and similar 20S proteasome activators opens a new avenue for the treatment of diseases driven by the accumulation of toxic, intrinsically disordered proteins.

References

- 1. Proteasome Activation as a New Therapeutic Approach To Target Proteotoxic Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Small Molecule 20S Proteasome Enhancer Regulates MYC Protein Stability and Exhibits Antitumor Activity in Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

TCH-165 Application Notes and Protocols for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction

TCH-165 is a novel small molecule modulator of the proteasome, a critical cellular machinery for protein degradation. It acts by promoting the assembly and activity of the 20S proteasome, leading to enhanced degradation of intrinsically disordered proteins (IDPs), while leaving structured proteins largely unaffected[1][2][3]. This selective activity makes this compound a valuable tool for studying the ubiquitin-proteasome system and a potential therapeutic agent in diseases characterized by the accumulation of toxic IDPs, such as certain cancers and neurodegenerative disorders[3][4].

These application notes provide detailed protocols for utilizing this compound in cell culture experiments to investigate its effects on cell viability, protein degradation, and related signaling pathways.

Data Presentation

Table 1: In Vitro Efficacy of this compound on Cell Viability

| Cell Line | Assay Type | IC50 / CC50 (µM) | Treatment Duration (hours) | Reference |

| RPMI-8226 (Multiple Myeloma) | Growth Inhibition | 1.6 | 72 | |

| U87MG (Glioblastoma) | Growth Inhibition | 2.4 | 72 | |

| RPMI-8226 (Multiple Myeloma) | Cytotoxicity | 0.9 | 72 | |

| L363 (Multiple Myeloma) | Cytotoxicity | 5.0 | 72 | |

| NIH-H929 (Multiple Myeloma) | Cytotoxicity | 4.3 | 72 | |

| Primary Human MM Cells (Newly Diagnosed) | Cytotoxicity | 1.0 | 72 | |

| Primary Human MM Cells (Relapsed) | Cytotoxicity | 8.1 | 72 |

Table 2: In Vitro Activity of this compound on Proteasome and MYC-mediated Transcription

| Assay | System | EC50 (µM) | Reference |

| 20S Proteasome Chymotrypsin-like Activity | Purified 20S Proteasome | 4.2 | |

| 20S Proteasome Trypsin-like Activity | Purified 20S Proteasome | 3.2 | |

| 20S Proteasome Caspase-like Activity | Purified 20S Proteasome | 4.7 | |

| MYC-mediated Luciferase Transcription | HCT-116 cells | 2.57 |

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol describes how to assess the effect of this compound on the viability of cancer cell lines using a standard colorimetric assay like MTT or a luminescence-based assay like CellTiter-Glo®.

Materials:

-

This compound (stored as a stock solution, e.g., 10 mM in DMSO)

-

Complete cell culture medium appropriate for the cell line

-

96-well clear or opaque-walled tissue culture plates

-

Selected cancer cell lines (e.g., RPMI-8226, U87MG)

-

Phosphate-buffered saline (PBS)

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range is 0.01 to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

-

Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

-

-

Cell Viability Measurement:

-

Follow the manufacturer's instructions for the chosen viability reagent.

-

For MTT assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours. Then, add 100 µL of solubilization buffer and incubate overnight. Read absorbance at 570 nm.

-

For CellTiter-Glo® assay: Equilibrate the plate and reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well, mix for 2 minutes on an orbital shaker to induce cell lysis, and incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read luminescence.

-

-

Data Analysis:

-

Subtract the background reading from all wells.

-

Normalize the data to the vehicle control wells (set as 100% viability).

-

Plot the percentage of cell viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.

-

Protocol 2: Western Blot Analysis of Protein Degradation

This protocol details the investigation of this compound's effect on the degradation of specific proteins, such as c-MYC, by Western blotting.

Materials:

-

This compound

-

Complete cell culture medium

-

6-well tissue culture plates

-

Selected cell lines (e.g., RPMI-8226, HEK293T)

-

Proteasome inhibitor (e.g., Bortezomib, BTZ) as a control

-

Protein synthesis inhibitor (e.g., Cycloheximide, CHX)

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-c-MYC, anti-GAPDH, anti-GFP)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with the desired concentration of this compound (e.g., 5 µM) for a specified time course (e.g., 4, 8, 12, 24 hours).

-

For control experiments, pre-treat cells with a proteasome inhibitor like BTZ (e.g., 3 µM) before adding this compound to confirm proteasome-mediated degradation.

-

To assess protein stability, treat cells with a protein synthesis inhibitor like cycloheximide (e.g., 50 µg/mL) with or without this compound.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer on ice for 30 minutes.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each sample using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples with Laemmli buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C. Use an antibody against a housekeeping protein like GAPDH as a loading control, as GAPDH is a structured protein not degraded by this compound.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Apply ECL substrate and visualize the protein bands using an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the target protein band to the loading control.

-

Mandatory Visualization

Caption: Mechanism of action of this compound on the proteasome system.

Caption: Workflow for analyzing this compound-induced protein degradation.

References